molecular formula C6H5BrFN B582133 4-Bromo-2-fluoro-6-methylpyridine CAS No. 1227565-50-5

4-Bromo-2-fluoro-6-methylpyridine

Cat. No. B582133
CAS RN: 1227565-50-5
M. Wt: 190.015
InChI Key: CUVNQRYXKKVGDQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylpyridine is a compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It is also used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .


Synthesis Analysis

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular weight of this compound is 190.01 . The InChI code is 1S/C6H5BrFN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 .

Scientific Research Applications

Halogen Exchange in Pyridines

4-Bromo-2-fluoro-6-methylpyridine can be involved in halogen exchange reactions, which are crucial for synthesizing various pyridine derivatives. For example, heating with bromotrimethylsilane can convert 2-chloropyridine into 2-bromopyridine and similarly 2-chloro-6-methylpyridine into 2-bromo-6-methylpyridine. These reactions underscore the intermediacy of N-trimethylsilylpyridinium salts for the halogen exchange to occur, highlighting a method to synthesize halogenated pyridines, which are valuable in medicinal chemistry and material science (Schlosser & Cottet, 2002).

Synthesis of Pentasubstituted Pyridines

Pentasubstituted pyridines, which serve as potential building blocks in medicinal chemistry, can be synthesized using halogen-rich intermediates derived from this compound. This demonstrates the compound's role in generating complex pyridine cores that are essential for developing new pharmaceuticals (Wu et al., 2022).

Cognition Enhancer Drug Synthesis

This compound has been utilized in the synthesis of cognition enhancer drugs, showcasing its application in creating compounds that can enhance acetylcholine release, a key neurotransmitter involved in memory and learning processes (Pesti et al., 2000).

Novel Pyridine Derivatives for Liquid Crystals

The compound serves as a precursor in the synthesis of novel pyridine derivatives with potential applications as chiral dopants for liquid crystals. These derivatives have shown promising biological activities, including anti-thrombolytic and biofilm inhibition effects, suggesting their potential in medical and display technologies (Ahmad et al., 2017).

Reactivity and Synthesis Flexibility

The versatility of this compound in chemical syntheses extends to its reactivity with potassium amide in liquid ammonia, leading to a variety of substituted pyridines. This showcases its flexibility in chemical transformations, enabling the synthesis of a broad range of pyridine derivatives with different functional groups, applicable in pharmaceuticals, agrochemicals, and materials science (Streef & Hertog, 2010).

Safety and Hazards

The safety and hazards of 4-Bromo-2-fluoro-6-methylpyridine include causing skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-fluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVNQRYXKKVGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743834
Record name 4-Bromo-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227565-50-5
Record name 4-Bromo-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-6-methylpyridine
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